4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate
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Description
4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate is a useful research compound. Its molecular formula is C27H28O4S and its molecular weight is 448.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with multiple targets, contributing to its potential therapeutic effects.
Mode of Action
This can result in a variety of changes within the cell, depending on the specific target and the nature of the interaction .
Biochemical Pathways
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, suggesting that the bioavailability of our compound may also be affected by its stability in aqueous environments .
Result of Action
These could include changes in gene expression, protein activity, cellular signaling, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability, its ability to interact with its targets, and its overall effectiveness. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to our compound, is known to be influenced by pH . Therefore, the action of our compound may also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it may interact with enzymes involved in the synthesis of specific proteins, altering their activity and leading to changes in cellular functions .
Cellular Effects
The effects of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it can lead to toxic or adverse effects, including cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound may affect the synthesis and degradation of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it may accumulate in specific tissues or organs .
Subcellular Localization
The subcellular localization of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4S/c1-18(2)23-9-6-22(7-10-23)8-15-26(28)24-11-13-25(14-12-24)31-32(29,30)27-20(4)16-19(3)17-21(27)5/h6-18H,1-5H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSTUOCBMDMHG-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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